Cas no 1030386-34-5 ((E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one)

(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one is a structurally complex organic compound featuring a naphthalene-substituted pyrazole core linked to a piperidine moiety and an (E)-configured chalcone derivative. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of kinase inhibitors or anti-inflammatory agents due to its conjugated π-system and hydrogen-bonding capabilities. The naphthalene group enhances lipophilicity, while the pyrazole-piperidine scaffold offers rigidity and binding affinity. Its well-defined stereochemistry ensures consistent reactivity, making it suitable for targeted synthesis. The compound's stability under standard conditions facilitates handling and storage, supporting its utility in medicinal chemistry applications.
(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one structure
1030386-34-5 structure
商品名:(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one
CAS番号:1030386-34-5
MF:C27H25N3O
メガワット:407.506906270981
CID:5230121

(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • (2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one
    • (E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one
    • (E)-1-(4-[5-(1-NAPHTHYL)-1H-PYRAZOL-3-YL]PIPERIDINO)-3-PHENYL-2-PROPEN-1-ONE
    • 2-Propen-1-one, 1-[4-[5-(1-naphthalenyl)-1H-pyrazol-3-yl]-1-piperidinyl]-3-phenyl-
    • インチ: 1S/C27H25N3O/c31-27(14-13-20-7-2-1-3-8-20)30-17-15-22(16-18-30)25-19-26(29-28-25)24-12-6-10-21-9-4-5-11-23(21)24/h1-14,19,22H,15-18H2,(H,28,29)/b14-13+
    • InChIKey: YUOWPNXGYZOMOT-BUHFOSPRSA-N
    • ほほえんだ: O=C(/C=C/C1C=CC=CC=1)N1CCC(C2=CC(C3=CC=CC4C=CC=CC3=4)=NN2)CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 31
  • 回転可能化学結合数: 4
  • 複雑さ: 620
  • トポロジー分子極性表面積: 49
  • 疎水性パラメータ計算基準値(XlogP): 5.3

(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
7X-0218-50MG
(E)-1-{4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}-3-phenyl-2-propen-1-one
1030386-34-5 >90%
50mg
£77.00 2025-02-08
Key Organics Ltd
7X-0218-10MG
(E)-1-{4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}-3-phenyl-2-propen-1-one
1030386-34-5 >90%
10mg
£48.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662581-1mg
(E)-1-(4-(3-(naphthalen-1-yl)-1H-pyrazol-5-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
1030386-34-5 98%
1mg
¥473 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662581-5mg
(E)-1-(4-(3-(naphthalen-1-yl)-1H-pyrazol-5-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
1030386-34-5 98%
5mg
¥672 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662581-2mg
(E)-1-(4-(3-(naphthalen-1-yl)-1H-pyrazol-5-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
1030386-34-5 98%
2mg
¥619 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662581-20mg
(E)-1-(4-(3-(naphthalen-1-yl)-1H-pyrazol-5-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
1030386-34-5 98%
20mg
¥1183 2023-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662581-10mg
(E)-1-(4-(3-(naphthalen-1-yl)-1H-pyrazol-5-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
1030386-34-5 98%
10mg
¥872 2023-03-01
Key Organics Ltd
7X-0218-1MG
(E)-1-{4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}-3-phenyl-2-propen-1-one
1030386-34-5 >90%
1mg
£28.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1662581-25mg
(E)-1-(4-(3-(naphthalen-1-yl)-1H-pyrazol-5-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
1030386-34-5 98%
25mg
¥1201 2023-03-01
Key Organics Ltd
7X-0218-100MG
(E)-1-{4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}-3-phenyl-2-propen-1-one
1030386-34-5 >90%
100mg
£110.00 2025-02-08

(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one 関連文献

(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-oneに関する追加情報

Comprehensive Analysis of (E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one (CAS No. 1030386-34-5)

The compound (E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one (CAS No. 1030386-34-5) is a highly specialized organic molecule with significant potential in pharmaceutical and material science applications. Its unique structure, featuring a naphthalene core linked to a pyrazole ring and a piperidine moiety, makes it a subject of interest for researchers exploring novel bioactive compounds. The enone functional group further enhances its reactivity, enabling diverse synthetic modifications.

Recent trends in drug discovery highlight the growing demand for heterocyclic compounds like 1030386-34-5, particularly those with naphthalene and pyrazole scaffolds. These structures are frequently investigated for their potential in targeting kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds. The piperidine ring, a common pharmacophore, contributes to the molecule's bioavailability and binding affinity, making it a candidate for further preclinical studies.

From a synthetic chemistry perspective, (E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one exemplifies the convergence of multicomponent reactions and catalyzed coupling strategies. Researchers often inquire about its synthesis optimization, solubility, and stability under physiological conditions. These queries reflect the compound's relevance in both academic and industrial settings, where structure-activity relationship (SAR) studies are prioritized.

In material science, the conjugated system of 1030386-34-5 offers intriguing optical and electronic properties. Its phenylprop-2-en-1-one segment suggests potential applications in organic semiconductors or photovoltaic materials, aligning with the global push for sustainable energy solutions. Computational studies on its HOMO-LUMO gap and charge transport characteristics could unlock further utility in optoelectronic devices.

Regulatory and safety assessments of CAS 1030386-34-5 emphasize its compliance with standard laboratory handling protocols. While not classified as hazardous, proper personal protective equipment (PPE) is recommended during manipulation due to its fine particulate nature. Environmental persistence data remain limited, warranting further ecotoxicological studies to evaluate its impact.

The commercial availability of (E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one through specialty chemical suppliers has expanded its accessibility for research. Pricing varies based on purity grade (>95% HPLC being most common) and batch size, with custom synthesis services gaining traction among pharmacologists. Storage typically requires protection from light and moisture at -20°C to maintain long-term stability.

Emerging publications suggest derivatives of 1030386-34-5 may exhibit selective enzyme inhibition, particularly against cyclooxygenase-2 (COX-2) and phosphodiesterases (PDEs). This positions the compound as a potential lead for chronic pain management or cognitive disorder therapeutics—areas with high unmet medical needs. Patent landscapes reveal increasing IP activity around analogous structures, signaling competitive drug development pipelines.

Analytical characterization of this compound typically employs LC-MS, NMR spectroscopy, and X-ray crystallography for structural confirmation. The E-configuration of the propenone double bond is critical for biological activity, necessitating rigorous stereochemical analysis during quality control. Recent advancements in microscale synthesis techniques have improved yield efficiency for this challenging scaffold.

In conclusion, CAS 1030386-34-5 represents a versatile chemical entity bridging medicinal chemistry and advanced materials. Its multi-target potential and structural modularity align with contemporary research paradigms emphasizing polypharmacology and molecular design. Future studies may explore its prodrug formulations or nanocarrier delivery systems to overcome potential pharmacokinetic limitations.

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清らかである:99%
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